molecular formula C9H14ClNO3 B6144686 2,3,4-trimethoxyaniline hydrochloride CAS No. 860586-41-0

2,3,4-trimethoxyaniline hydrochloride

Cat. No.: B6144686
CAS No.: 860586-41-0
M. Wt: 219.66 g/mol
InChI Key: KPEUVSVPSFSOLU-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxyaniline hydrochloride is a chemical compound with the molecular formula C9H14ClNO3 and a molecular weight of 219.66 g/mol. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals . The compound is characterized by the presence of three methoxy groups attached to an aniline ring, which is further combined with hydrochloride to enhance its stability and solubility .

Properties

IUPAC Name

2,3,4-trimethoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-11-7-5-4-6(10)8(12-2)9(7)13-3;/h4-5H,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEUVSVPSFSOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trimethoxyaniline hydrochloride typically involves the methylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate as the alkylating agent . The reaction is carried out in the presence of a phase transfer catalyst, such as quaternary amine salts, and sodium hydroxide. The reaction temperature is maintained between 50 and 70°C . After the reaction, the product is purified through crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The process involves strict control of reaction conditions and purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethoxyaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
2,3,4-Trimethoxyaniline hydrochloride has been investigated for its potential in developing anticancer agents. Studies have shown that derivatives of this compound can inhibit tubulin polymerization, a critical process in cell division. This inhibition suggests a promising pathway for anticancer therapies targeting rapidly dividing cells.

Sympatholytic Activity
The compound exhibits sympatholytic properties, which may be beneficial in treating cardiovascular conditions. It has been proposed as a candidate for developing medications that manage diseases influenced by sympathetic nervous system overactivity.

Polymer Chemistry

Thermal Stability Enhancements
In polymer chemistry, this compound is utilized to create nickel complexes that improve the thermal stability and molecular weight of polyethylene. This application enhances the mechanical and elastic properties of polyethylene, making it suitable for various industrial applications.

Environmental Chemistry

Degradation Studies
Research involving the breakdown products of this compound has contributed to understanding its environmental fate. The compound's interaction with environmental factors is crucial for developing sustainable chemical processes and assessing the ecological impact of its use.

Agricultural Chemistry

Catalytic Applications
The compound is also used in synthesizing α-diimine nickel complexes tailored for ethylene polymerization. This application has led to advancements in producing polyethylene with adjustable branching degrees and distributions, enhancing its utility in agricultural products.

Data Table: Summary of Applications

Application FieldSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agent developmentInhibits tubulin polymerization; potential cancer therapy
Sympatholytic activityCandidate for cardiovascular medications
Polymer ChemistryEnhancing polyethylene propertiesImproved thermal stability and mechanical properties
Environmental ChemistryBreakdown product studiesInsights into environmental impact and sustainability
Agricultural ChemistryEthylene polymerization catalystsDevelopment of specialized polyethylene for agricultural use

Case Studies

  • Anticancer Research
    A study evaluated the antiproliferative activity of derivatives synthesized from this compound. The results indicated significant inhibition of cancer cell lines through mechanisms involving tubulin disruption.
  • Polymer Enhancement Study
    Research focused on incorporating 2,3,4-trimethoxyaniline into nickel complexes demonstrated enhanced thermal stability in polyethylene products. These findings are pivotal for industries requiring durable materials under varying thermal conditions.
  • Environmental Fate Analysis
    A comprehensive study assessed the degradation pathways of this compound in various environmental conditions. The results provided crucial data for regulatory assessments and sustainable chemical practices.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxyaniline hydrochloride involves its interaction with cellular components at the molecular level. It is believed to inhibit specific enzymes and pathways, leading to its biological effects. For instance, in cancer research, it has been shown to inhibit tubulin polymerization, which disrupts cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2,3,4-Trimethoxybenzaldehyde
  • 2,3,4-Trimethoxyphenethylamine
  • 2,3,4-Trimethoxyphenylacetic acid

Comparison: 2,3,4-Trimethoxyaniline hydrochloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties

Biological Activity

2,3,4-Trimethoxyaniline hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic amine with three methoxy groups attached to the benzene ring. Its chemical formula is C10H15ClN2O3. The presence of methoxy groups significantly influences its solubility and reactivity, making it a valuable candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In particular, studies have shown its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values reported for these pathogens range from 4 to 8 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus4-8
Mycobacterium abscessus4-8
Mycobacterium smegmatis4-8

Anticancer Properties

The compound has also been studied for its anticancer properties , particularly in inhibiting cancer cell proliferation. It has shown promising results in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). The mechanism involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

Cancer Cell LineIC50 (µM)
MDA-MB-231 (breast)0.126
HT-29 (colon)0.217

The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization. This action is critical in cancer therapy as it prevents the normal function of microtubules necessary for cell division. Additionally, the compound may also interact with specific enzymes involved in cellular signaling pathways, further contributing to its anticancer effects .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.126 µM for MDA-MB-231 cells .
  • Pharmacokinetic Studies : In vivo studies using animal models have demonstrated that the compound exhibits moderate bioavailability and acceptable toxicity profiles at high doses (up to 800 mg/kg), suggesting potential for further development as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-trimethoxyaniline hydrochloride
Reactant of Route 2
2,3,4-trimethoxyaniline hydrochloride

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